
1-(tert-Butyl) 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butyl) 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate is a complex organic compound with the molecular formula C16H28N2O4. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Protection of Amino Group: The amino group on the piperidine ring is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Formation of the Final Product: The final product is obtained by reacting the protected piperidine with tert-butyl chloroformate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pH is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
1-(tert-Butyl) 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection: Trifluoroacetic acid is often used to remove the Boc group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Major Products Formed
Substitution: The major products depend on the nucleophile used in the reaction.
Deprotection: The primary product is the free amine.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
科学研究应用
1-(tert-Butyl) 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-(tert-Butyl) 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate involves its ability to act as a protecting group for amines. The Boc group protects the amino group from unwanted reactions during synthesis. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further reactions.
相似化合物的比较
Similar Compounds
N-Boc-4-piperidinecarboxylic acid methyl ester: Similar in structure but with a methyl ester group.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a linker in targeted protein degradation.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of poly (ADP-ribose) polymerase inhibitors.
Uniqueness
1-(tert-Butyl) 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in complex organic synthesis and pharmaceutical research.
属性
分子式 |
C17H30N2O6 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
1-O-tert-butyl 4-O-methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C17H30N2O6/c1-15(2,3)24-13(21)18-17(12(20)23-7)8-10-19(11-9-17)14(22)25-16(4,5)6/h8-11H2,1-7H3,(H,18,21) |
InChI 键 |
VGWQHSKANQYSRC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-3-methylphenyl]cyanamide](/img/structure/B8489317.png)

![tert-butyl 4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B8489334.png)
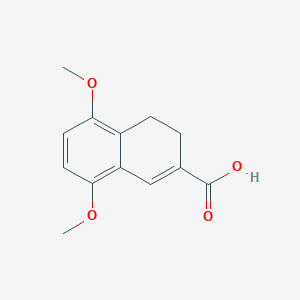
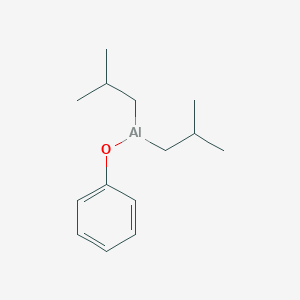
![1'-Benzyl-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]](/img/structure/B8489356.png)

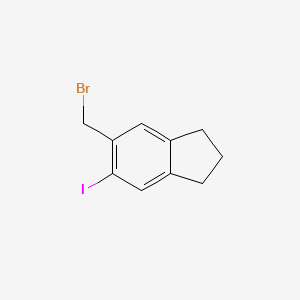
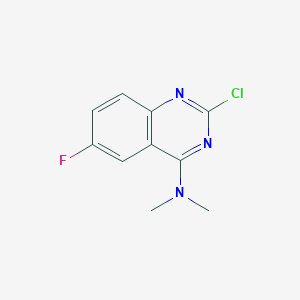
![4-Chloro-6-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B8489369.png)
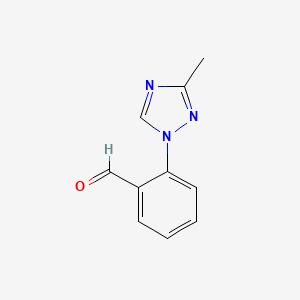
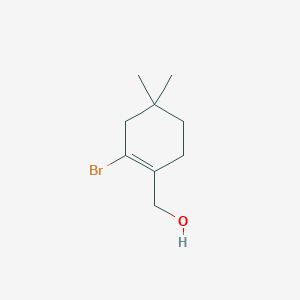
![2-[(2,5-Dimethylphenyl)methylsulfonyl]-4-methylpyridine 1-oxide](/img/structure/B8489402.png)
![[3,5-Bis(trifluoromethyl)phenyl][3-(3,4-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B8489404.png)
